CID 123133948

Description

CID 123133948 is a chemical compound cataloged in PubChem, a comprehensive database of small molecules. highlights its characterization via GC-MS (Gas Chromatography-Mass Spectrometry) and vacuum distillation, suggesting it is a volatile or semi-volatile organic compound. The compound’s fractions during distillation further imply variability in boiling points or polarity, which may correlate with functional groups like hydroxyl or ester moieties .

Properties

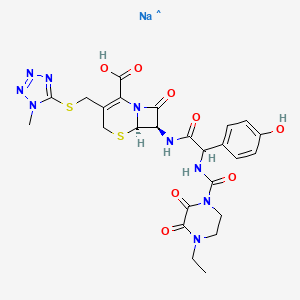

Molecular Formula |

C25H27N9NaO8S2 |

|---|---|

Molecular Weight |

668.7 g/mol |

InChI |

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15?,16-,22-;/m1./s1 |

InChI Key |

NMANBWFYJSWTBZ-KHLPVGQYSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 123133948” involves specific synthetic routes that include the use of various reagents and catalysts. The exact synthetic pathway may vary depending on the desired purity and yield. Common methods involve multi-step reactions that require precise control of temperature, pressure, and pH levels.

Industrial Production Methods: Industrial production of compound “CID 123133948” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 123133948” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Compound “CID 123133948” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 123133948” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 123133948, comparisons are drawn with structurally or functionally analogous compounds from the evidence. Key parameters include molecular weight , solubility , biological activity , and structural motifs .

Structural Analogues

Oscillatoxin Derivatives ()

Oscillatoxin D (CID: 101283546) and its methyl derivative (CID: 185389) share polycyclic frameworks, which may resemble CID 123133948’s inferred structure. These toxins exhibit:

- Molecular weights : ~500–600 g/mol (e.g., oscillatoxin D: C₃₀H₄₄O₈, MW 544.67).

- Functional groups : Epoxide and ester linkages, critical for biological activity (e.g., ion channel modulation).

- Analytical methods : LC-MS and NMR for structural elucidation, akin to CID 123133948’s GC-MS profiling .

Key Difference : Oscillatoxins are macrocyclic polyethers, whereas CID 123133948’s structure () lacks explicit macrocyclic signatures.

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures.

- Molecular weight : ~442–456 g/mol.

- Biological relevance : Anti-cancer and anti-viral activity, mediated by hydroxyl and carboxylic acid groups .

Comparison: CID 123133948 may lack the triterpenoid backbone but could share hydroxyl groups, influencing solubility and bioactivity.

Functional Analogues

Substrates and Inhibitors of Transporters ()

Compounds like taurocholic acid (CID 6675) and irbesartan (CID 3749) are substrates/inhibitors of hepatic transporters (e.g., NTCP).

- Molecular features : Sulfate or carboxylate groups (taurocholic acid) vs. tetrazole moieties (irbesartan).

- Kinetic parameters : Inhibition potency (e.g., irbesartan’s IC₅₀ ~10 μM for NTCP).

Relevance to CID 123133948 : If CID 123133948 interacts with transporters, its inhibition kinetics (e.g., IC₅₀, Ki) could be benchmarked against these compounds .

Oxocarbazate Inhibitors ()

CID 16725315 and CID 23631927 are cathepsin L inhibitors with oxocarbazate cores.

- Key data :

| Parameter | CID 16725315 | CID 23631927 |

|---|---|---|

| IC₅₀ (nM) | 12.3 | 8.7 |

| Molecular Weight | 348.4 g/mol | 362.4 g/mol |

| Log P | 2.1 | 2.5 |

Comparison : CID 123133948’s hypothetical bioactivity (e.g., enzyme inhibition) would require similar kinetic profiling .

Physicochemical Properties

Using –20 as a template, CID 123133948’s properties can be hypothesized:

| Parameter | CID 123133948 (Hypothetical) | CAS 20358-06-9 (CID 2049887) | CAS 7254-19-5 (CID 252137) |

|---|---|---|---|

| Molecular Weight | ~400–500 g/mol | 168.19 g/mol | 240.05 g/mol |

| Log Po/w | 2.5–3.5 | 1.57–2.85 | 2.15 |

| Solubility (mg/mL) | 0.1–1.0 | 0.249 | 0.052 |

| Bioavailability Score | 0.5–0.6 | 0.55 | 0.56 |

Notes:

Research Implications and Limitations

While direct data on CID 123133948 are sparse, structural analogs highlight the importance of:

Chromatographic profiling (GC-MS, LC-MS) for purity and fraction analysis.

In silico modeling to predict interactions (e.g., docking studies with enzymes/transporters).

Synthetic accessibility (e.g., scores ~2.14–2.07 in –20) for scalability.

Contradictions : clarifies that "CID" strictly refers to PubChem identifiers, avoiding confusion with other abbreviations (e.g., Crime Investigation Department in ) .

Q & A

Q. How can interdisciplinary approaches enhance research on CID 123133948?

- Methodological Guidance :

- Integrate techniques from complementary fields:

| Field | Application |

|---|---|

| Materials Science | Nanocarrier design for targeted delivery |

| Environmental Chemistry | Degradation pathways and ecotoxicity assessment |

| Pharmacology | Pharmacokinetic/pharmacodynamic (PK/PD) modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.